molecular formula C16H19N3O3S B2566016 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1396798-40-5

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2566016
CAS No.: 1396798-40-5
M. Wt: 333.41
InChI Key: PIJBTKGSBOCXNT-UHFFFAOYSA-N
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Description

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a piperidine core substituted with a furan-3-carbonyl group at the 1-position and a thiophen-2-yl moiety at the terminal urea nitrogen. This compound combines heterocyclic motifs (furan and thiophene) known for their electronic and steric properties, which are critical in modulating biological activity and physicochemical behavior.

Properties

IUPAC Name

1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-15(13-5-8-22-11-13)19-6-3-12(4-7-19)10-17-16(21)18-14-2-1-9-23-14/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJBTKGSBOCXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan-3-carbonyl Intermediate: This can be achieved through the acylation of furan using appropriate acylating agents.

    Piperidine Derivative Synthesis: The piperidine ring can be functionalized at the 4-position to introduce a methyl group.

    Coupling Reaction: The furan-3-carbonyl intermediate is then coupled with the piperidine derivative under suitable conditions to form the desired intermediate.

    Urea Formation: The final step involves the reaction of the intermediate with thiophene-2-yl isocyanate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl group in the furan moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-3-carboxylic acid derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways due to its unique structure.

    Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, synthesis strategies, and functional implications.

Key Findings from Comparative Analysis

Heterocyclic Substituent Effects :

  • The target compound’s furan-3-carbonyl group contrasts with ACPU’s coumarin-acetyl moiety (). While coumarin offers fluorescence for enzyme detection, furan’s smaller size and lower polarity may enhance membrane permeability .
  • The thiophen-2-yl group (target) versus 4-methoxyphenyl () or trifluoromethylphenyl () illustrates trade-offs between π-π stacking (thiophene) and electron-withdrawing/metabolic stability (CF₃) .

Synthesis Strategies :

  • Urea formation via triphosgene () or carbodiimide coupling () is common. The target compound’s synthesis likely employs similar methods, with yields dependent on steric hindrance from the piperidine-furan group .
  • Piperidine acylation (e.g., cyclopropanecarbonyl in ) highlights the versatility of this scaffold for introducing diverse substituents .

Physicochemical and Biological Implications :

  • Lipophilicity : The adamantyl group (ACPU) increases hydrophobicity, whereas furan (target) and methoxy () groups balance polarity .
  • Enzyme Interaction : Piperidine spacers (target, ACPU) may facilitate binding to active sites, as seen in sEH inhibitors () or glucokinase activators () .

Structural Novelty: The target compound’s furan-thiophene combination is unique compared to pyrrole-phenyl () or pyridine-thioether () hybrids, suggesting unexplored synergistic effects in heterocyclic interactions .

Biological Activity

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, including the furan and thiophene moieties, suggest a variety of pharmacological applications. This article provides an overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Structural Characteristics

The molecular structure of this compound can be described as follows:

Component Description
Furan Ring Contributes to the compound's reactivity and potential interactions with biological targets.
Piperidine Ring Affects the overall pharmacokinetics and binding properties.
Thiophene Moiety Enhances biological activity through potential interactions with enzymes or receptors.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity
    • Several studies have shown that urea derivatives can possess significant antimicrobial properties. For instance, compounds containing thiophene rings have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
    • A study demonstrated that derivatives similar to this compound showed Minimum Inhibitory Concentrations (MICs) ranging from 5 to 25 µg/mL against various bacterial strains .
  • Anticancer Potential
    • The compound's ability to modulate specific signaling pathways may contribute to its anticancer effects. Research on related compounds suggests that they can induce apoptosis in cancer cells through the activation of caspases .
    • In vitro studies have shown that certain urea derivatives can inhibit tumor cell proliferation by targeting key regulatory proteins involved in cell cycle progression .
  • Anti-inflammatory Effects
    • Compounds with furan and thiophene groups have been associated with anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
    • A case study involving similar compounds indicated a reduction in inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various urea derivatives, including those structurally related to this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with an observed MIC of 10 µg/mL for one derivative .

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines revealed that a similar compound reduced cell viability by over 50% at concentrations as low as 20 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential of these compounds in cancer therapy .

Research Findings

Various studies have contributed to understanding the biological activity of related compounds:

Study Findings
Study on Antimicrobial ActivityDemonstrated MIC values for related urea derivatives between 5–25 µg/mL against multiple bacterial strains .
Research on Anticancer EffectsShowed significant reduction in tumor cell viability at concentrations <20 µM .
Investigation into Anti-inflammatory PropertiesFound that compounds inhibited COX activity, leading to decreased inflammatory markers .

Q & A

Q. Q: What are the common synthetic routes and critical reagents for synthesizing 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea?

A: The synthesis typically involves multi-step reactions:

Coupling Reactions : Use carbodiimide-based coupling reagents (e.g., EDCI or DCC) to form amide bonds between the furan-3-carbonyl and piperidine moieties .

Urea Formation : Reacting isocyanates or carbamates with amines under controlled pH and temperature to avoid side reactions .

Purification : Column chromatography (silica gel) or preparative HPLC to isolate the final product. Monitor purity via TLC or HPLC with UV detection .

Structural Characterization

Q. Q: Which analytical techniques are recommended for confirming the structure of this compound?

A: Key methods include:

NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl) and urea linkage integrity. For example, urea NH protons appear as broad singlets near δ 10–12 ppm .

Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks).

X-ray Crystallography : For resolving ambiguous stereochemistry or confirming piperidine ring conformation .

Initial Biological Screening

Q. Q: How should researchers design in vitro assays to evaluate this compound’s biological activity?

A:

Target Selection : Prioritize targets based on structural analogs (e.g., urea derivatives with known kinase or receptor modulation) .

Assay Conditions : Use cell lines (e.g., cancer lines for antitumor screening) with positive/negative controls. Include dose-response curves (0.1–100 µM) and measure IC50_{50} values .

Counter-Screening : Test against unrelated targets (e.g., CYP450 enzymes) to assess selectivity .

Advanced SAR Studies

Q. Q: How can structure-activity relationship (SAR) studies be optimized for this compound?

A:

Analog Synthesis : Modify substituents (e.g., replace thiophen-2-yl with thiophen-3-yl or furan-2-yl) to evaluate electronic and steric effects .

Biological Profiling : Compare potency across analogs in parallel assays. For example, replacing the piperidine ring with morpholine may alter solubility or binding affinity .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Mechanistic Studies

Q. Q: What experimental approaches are suitable for elucidating the compound’s mechanism of action?

A:

Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets .

Functional Assays : Measure downstream effects (e.g., cAMP levels for GPCR targets or phosphorylation for kinases) .

Gene Expression Profiling : RNA-seq or qPCR to identify differentially expressed genes post-treatment .

Addressing Data Contradictions

Q. Q: How should researchers resolve discrepancies in biological activity across studies?

A:

Replicate Experiments : Verify results in independent labs using standardized protocols (e.g., ATCC cell lines, identical buffer conditions) .

Meta-Analysis : Compare data with structurally related compounds (e.g., 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea) to identify trends .

Adjust Assay Parameters : Test varying pH, serum concentrations, or incubation times to identify confounding factors .

Computational and Stability Studies

Q. Q: What methodologies are recommended for predicting solubility and stability?

A:

Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–10) or simulated biological fluids .

Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products .

In Silico Tools : Employ tools like ACD/Percepta to predict logP and pKa, which influence solubility .

Reaction Optimization

Q. Q: How can reaction yields be improved using design of experiments (DoE)?

A:

Factor Screening : Test variables (temperature, solvent polarity, catalyst loading) via fractional factorial design .

Response Surface Methodology (RSM) : Optimize conditions (e.g., 60°C, DMF solvent, 10 mol% Pd catalyst) to maximize yield .

Continuous Flow Systems : Implement microreactors for exothermic or air-sensitive steps to enhance reproducibility .

Synergistic Effects in Therapy

Q. Q: How can researchers assess this compound’s synergy with existing drugs?

A:

Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays .

Mechanistic Overlap : Pair with agents targeting complementary pathways (e.g., EGFR inhibitors if the compound modulates MAPK) .

In Vivo Models : Test efficacy in xenograft models with/without co-administered drugs .

Data Reproducibility Challenges

Q. Q: What steps ensure reproducibility in studies involving this compound?

A:

Detailed Protocols : Document synthesis steps (e.g., exact equivalents of EDCI), purification gradients, and assay conditions .

Reference Standards : Use commercially available intermediates (e.g., furan-3-carbonyl chloride) with certificates of analysis .

Open Data Sharing : Deposit raw NMR/MS files in public repositories (e.g., Zenodo) for independent validation .

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